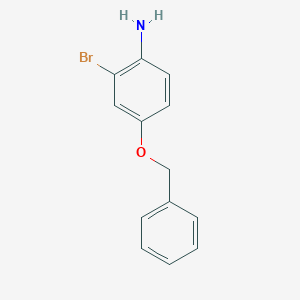

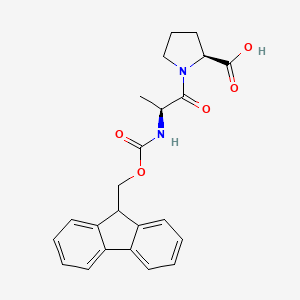

![molecular formula C11H13N B2983765 5'-Methylspiro[cyclopropane-1,3'-indoline] CAS No. 1461714-36-2](/img/structure/B2983765.png)

5'-Methylspiro[cyclopropane-1,3'-indoline]

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5’-Methylspiro[cyclopropane-1,3’-indoline] (abbreviated as 5MS) is a heterocyclic organic compound that comprises an indolenine ring system and a cyclopropane ring. It has a molecular weight of 159.23 . The compound is typically stored at temperatures between 2-8°C and appears as a yellow to brown sticky oil to semi-solid .

Synthesis Analysis

The synthesis of spirocyclic compounds like 5MS is a significant objective in organic and medicinal chemistry . The development of new stereoselective approaches to spirocyclic oxindoles with spiro-3- to 8-membered rings has been analyzed . These structures are important for applications in medicinal chemistry, as intermediates or final products in total synthesis, and as model compounds for the development of enantioselective catalytic methodologies .Molecular Structure Analysis

The InChI code for 5MS is1S/C11H13N/c1-8-2-3-10-9(6-8)11(4-5-11)7-12-10/h2-3,6,12H,4-5,7H2,1H3 . This indicates the presence of a methyl group attached to the spiro[cyclopropane-1,3’-indoline] structure. The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally . Physical And Chemical Properties Analysis

5MS has a molecular weight of 159.23 and appears as a yellow to brown sticky oil to semi-solid . It is typically stored at temperatures between 2-8°C .Scientific Research Applications

1. Chemical Synthesis and Transformation

5'-Methylspiro[cyclopropane-1,3'-indoline] and its derivatives are widely explored in chemical synthesis, showcasing their versatility in creating complex molecular structures. The reactivity of these compounds allows for the formation of various spiro derivatives under different reaction conditions. For instance, N-methylspiro[anthracene-oxazolidine] reacts with spiro[cyclopropane-3,3′-indolin]-2-ones to form spiro[pyrrolidine-3,3′-indolin]-2-ones (Buev et al., 2018). Similarly, a catalyst-free and highly diastereoselective cyclopropanation of substituted 3-methyleneindolin-2-ones with ethyl diazoacetate yields spiro[cyclopropane-1,3′-indolin]-2′-ones (Maurya et al., 2014).

2. Synthesis of Pharmacophores

Compounds like 5'-Methylspiro[cyclopropane-1,3'-indoline] are critical in the synthesis of pharmacophores for their potential biological activities. A notable study showcases the synthesis and evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents, revealing promising activity against various human cancer cell lines (Reddy et al., 2015).

3. Structural and Stereochemical Analysis

The structural and stereochemical characteristics of spiro compounds are a significant area of research. Studies aim to understand the relative stereochemistry and configuration of these molecules through various synthetic pathways and reactions, contributing to the broader knowledge of spiro compound chemistry. For example, the synthesis of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and its derivatives involves diastereoselective cyclopropanation reactions, with the relative stereochemistry of key compounds determined by single-crystal X-ray structural analysis (Yong et al., 2007).

Safety and Hazards

Future Directions

While specific future directions for 5MS are not mentioned in the search results, spirocyclic compounds like 5MS have seen a dramatic increase in attention in recent years, alongside major developments in their synthetic chemistry . They access relatively underexplored chemical space and novel intellectual property (IP) space . Therefore, the future directions for 5MS could involve further exploration of its potential applications in medicinal chemistry and drug discovery.

Properties

IUPAC Name |

5-methylspiro[1,2-dihydroindole-3,1'-cyclopropane] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-8-2-3-10-9(6-8)11(4-5-11)7-12-10/h2-3,6,12H,4-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDMUVJHHXFHLJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NCC23CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-3-(morpholinomethyl)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B2983690.png)

![(3Ar,6aS)-3a-(piperidin-1-ylmethyl)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole](/img/structure/B2983692.png)

![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2983693.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2983699.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide](/img/structure/B2983700.png)